1-butyl-4-{1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-BUTYL-4-{1-[4-(2,4-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a molecular formula of C27H35N3O2 This compound is characterized by its unique structure, which includes a benzodiazole ring, a pyrrolidinone ring, and a dimethylphenoxybutyl group
Preparation Methods
The synthesis of 1-BUTYL-4-{1-[4-(2,4-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves multiple steps, typically starting with the preparation of the benzodiazole and pyrrolidinone precursors. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide. Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodiazole ring, using reagents such as bromine or nitric acid, to introduce different substituents.
Scientific Research Applications
1-BUTYL-4-{1-[4-(2,4-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-BUTYL-4-{1-[4-(2,4-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can bind to active sites on enzymes, inhibiting their activity, while the pyrrolidinone ring may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar compounds to 1-BUTYL-4-{1-[4-(2,4-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE include:
1-BUTYL-4-{1-[4-(2,4-DIMETHYLPHENOXY)BUTYL]-1H-BENZIMIDAZOL-2-YL}PYRROLIDIN-2-ONE: This compound has a benzimidazole ring instead of a benzodiazole ring, which may result in different biological activities.
1-BUTYL-4-{1-[4-(2,4-DIMETHYLPHENOXY)BUTYL]-1H-IMIDAZOL-2-YL}PYRROLIDIN-2-ONE: The imidazole ring in this compound can lead to different interactions with molecular targets.
1-BUTYL-4-{1-[4-(2,4-DIMETHYLPHENOXY)BUTYL]-1H-PYRAZOL-2-YL}PYRROLIDIN-2-ONE: The pyrazole ring can confer unique properties to this compound, making it distinct from the benzodiazole derivative.
Properties
Molecular Formula |
C27H35N3O2 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
1-butyl-4-[1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H35N3O2/c1-4-5-14-29-19-22(18-26(29)31)27-28-23-10-6-7-11-24(23)30(27)15-8-9-16-32-25-13-12-20(2)17-21(25)3/h6-7,10-13,17,22H,4-5,8-9,14-16,18-19H2,1-3H3 |
InChI Key |
LKNLNPGKMHPIPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCCOC4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
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